molecular formula C15H16N6OS3 B2840435 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894009-25-7

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2840435
CAS RN: 894009-25-7
M. Wt: 392.51
InChI Key: JFCBSOWGHGTLCB-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H16N6OS3 and its molecular weight is 392.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

New heterocycles incorporating a thiadiazole moiety have been synthesized for assessing insecticidal activities against the cotton leafworm, Spodoptera littoralis. This research outlines a versatile approach to generating a range of heterocyclic compounds, demonstrating the compound's utility as a precursor for diverse chemical syntheses (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

A series of N-substituted-2-amino-1,3,4-thiadiazoles, including analogs of the specified compound, have been synthesized and evaluated for their antioxidant and antitumor properties. This research highlights the potential biomedical applications of such compounds, with some displaying promising activities in preliminary screenings (Hamama et al., 2013).

Anticancer Activities

Derivatives of the compound have been investigated for their anticancer activities against a panel of 60 different human tumor cell lines, showing reasonable activity against melanoma-type cell lines. This research emphasizes the compound's relevance in the development of new anticancer drugs (Duran & Demirayak, 2012).

pKa Determination

The acidity constants (pKa values) of related N-(benzothiazole-2-yl)acetamide derivatives have been determined, providing insight into the chemical properties that are critical for drug design and pharmacological studies (Duran & Canbaz, 2013).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the specified compound, have been synthesized and evaluated as glutaminase inhibitors. These inhibitors are explored for their potential in cancer therapy, demonstrating the compound's applicability in developing therapeutic agents (Shukla et al., 2012).

properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS3/c1-4-12-19-21-15(25-12)17-11(22)7-23-13-6-5-10(18-20-13)14-8(2)16-9(3)24-14/h5-6H,4,7H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCBSOWGHGTLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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